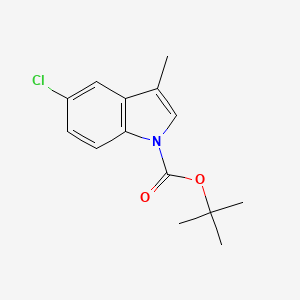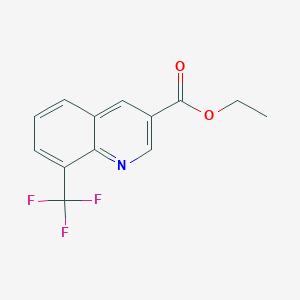
2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-carbaldehyd ist eine organische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind bekannt für ihre breite Palette an biologischen Aktivitäten und werden häufig bei der Synthese von Pharmazeutika und anderen bioaktiven Molekülen verwendet. Diese Verbindung enthält eine Methoxyphenylgruppe, die an den Indolring gebunden ist und seine chemischen Eigenschaften und Reaktivität beeinflussen kann.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-carbaldehyd umfasst typischerweise die folgenden Schritte:
Bildung des Indolrings: Der Indolring kann durch verschiedene Verfahren synthetisiert werden, wie z. B. die Fischer-Indolsynthese, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton umfasst.
Einführung der Methoxyphenylgruppe: Die Methoxyphenylgruppe kann durch elektrophile aromatische Substitutionsreaktionen eingeführt werden, bei denen ein methoxysubstituierter Benzolring mit dem Indol-Vorläufer umgesetzt wird.
Formylierung: Die Formylgruppe (–CHO) kann unter Verwendung der Vilsmeier-Haack-Reaktion eingeführt werden, die die Reaktion des Indol-Derivats mit einem Formylierungsmittel wie DMF (Dimethylformamid) und POCl3 (Phosphorylchlorid) umfasst.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Auswahl der Lösungsmittel, Katalysatoren und Reaktionsbedingungen kann optimiert werden, um die Ausbeute zu verbessern und die Kosten zu senken. Durchflussreaktoren und andere fortschrittliche Techniken können eingesetzt werden, um die Effizienz der Synthese zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.
Substitution: Die Methoxygruppe kann durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4, CrO3, H2O2 (Wasserstoffperoxid)
Reduktion: NaBH4, LiAlH4
Substitution: Nukleophile wie Amine, Thiole oder Halogenide
Hauptprodukte, die gebildet werden
Oxidation: 2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-carbonsäure
Reduktion: 2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-methanol
Substitution: Verschiedene substituierte Indol-Derivate, abhängig vom verwendeten Nukleophil
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-carbaldehyd hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und Pharmazeutika verwendet.
Biologie: Indol-Derivate sind bekannt für ihre biologischen Aktivitäten, einschließlich antimikrobieller, antikrebserregender und entzündungshemmender Eigenschaften.
Medizin: Diese Verbindung kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf bestimmte biologische Pfade abzielen.
Industrie: Es kann bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-carbaldehyd hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen interagieren, wie z. B. Enzyme, Rezeptoren oder DNA. Die Methoxyphenylgruppe kann ihre Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen erhöhen. Der Indolring kann an π-π-Stacking-Wechselwirkungen, Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen beteiligt sein, was zu seiner biologischen Aktivität beiträgt.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carboxylic acid
Reduction: 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: This compound can be used in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxyphenyl group can enhance its binding affinity and specificity towards these targets. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Methoxyphenyl)-1H-indol-3-carbaldehyd
- 2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-carbonsäure
- 2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-methanol
Einzigartigkeit
2-(4-Methoxyphenyl)-1-methyl-1H-indol-3-carbaldehyd ist aufgrund des Vorhandenseins sowohl der Methoxyphenylgruppe als auch der Formylgruppe am Indolring einzigartig. Diese Kombination von funktionellen Gruppen kann seine Reaktivität und biologische Aktivität beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.
Eigenschaften
CAS-Nummer |
61843-47-8 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-18-16-6-4-3-5-14(16)15(11-19)17(18)12-7-9-13(20-2)10-8-12/h3-11H,1-2H3 |
InChI-Schlüssel |
ASHWGLVAHOZUGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



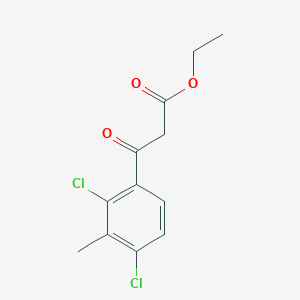
![7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11849546.png)

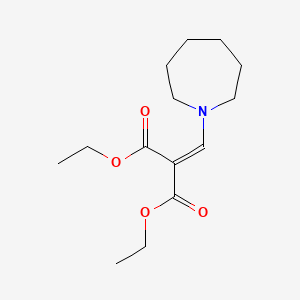


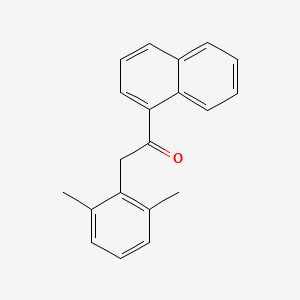
![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
